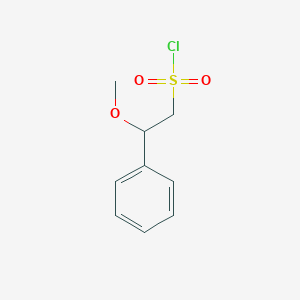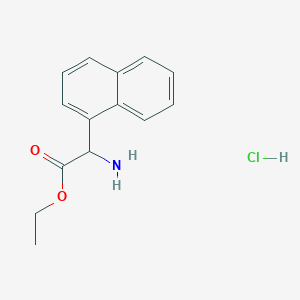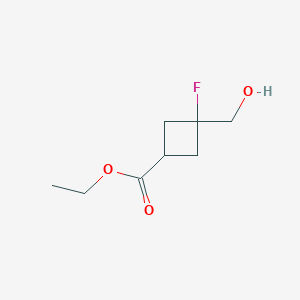
Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate, is a fluorinated cyclobutane derivative with potential relevance in various chemical synthesis processes. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related structures and reactions that can be extrapolated to understand the synthesis, molecular structure, and chemical properties of the compound .
Synthesis Analysis
The synthesis of cyclobutane derivatives often involves cycloalkylation reactions, as seen in the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which is achieved through cycloalkylation of dimethyl malonate with epichlorohydrin followed by Hofmann rearrangement . Similarly, the synthesis of Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate could potentially involve a fluorinated starting material undergoing a cycloalkylation process, with subsequent functional group modifications to introduce the hydroxymethyl and ester groups.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be complex, as demonstrated by the crystal structure analysis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which crystallizes in the orthorhombic space group and exhibits an intramolecular N–H…O hydrogen bond . For Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate, one could expect similar detailed structural analysis to reveal the spatial arrangement of the fluorine, hydroxymethyl, and carboxylate groups, which would influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives can be influenced by the presence of halogens and other substituents. For instance, the carbanionic ring enlargement of (halomethylene)cyclobutanes to 1-halocyclopentenes shows that fluorinated analogues can provide better yields of rearranged products under certain conditions . This suggests that the fluorine atom in Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate could play a significant role in its chemical reactivity, potentially affecting reactions such as ring expansions or substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are closely related to their molecular structure. For example, the hydrolysis and decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates lead to various products depending on the reaction conditions, such as temperature and pH . These reactions highlight the importance of functional groups in determining the stability and reactivity of the compound. Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate's properties, such as solubility, boiling point, and reactivity, would be influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating hydroxymethyl group.
Scientific Research Applications
Synthesis and Anti-HIV Activity
- Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is used in the synthesis of purine nucleosides, which are integrated into a 3-oxabicyclo[3.2.0]heptane scaffold. This compound has demonstrated anti-HIV activity in newly synthesized nucleoside analogues (Flores et al., 2011).
Carbanionic Rearrangements
- The compound plays a role in carbanionic ring enlargement from (halomethylene)cyclobutanes to 1-halocyclopentenes. This process has shown that fluoro analogues like Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate provide better yields compared to their chloride, bromide, or iodide counterparts (Du et al., 1998).
Ring Expansion-Fluorination
- This compound is also used in the novel synthesis of monofluorocyclobutanes through the ring expansion-fluorination of cyclopropylmethanols. This process results in the creation of new 1-fluoro-1-alkyl(or aryl)-2-substituted cyclobutanes (Kanemoto et al., 1987).
Antibacterial Research
- The compound is used in synthesizing ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, an intermediate in the research of antibacterial fluoroquinolones (Rádl, 1994).
Synthesis of Carboplatin Derivatives
- It contributes to the synthesis of new carboplatin derivatives with superior antitumor activity. Specifically, introducing fluoro and other substituents into the cyclobutane ring has resulted in derivatives with increased effectiveness against certain cancer cells (Bernhardt et al., 2004).
Future Directions
The future directions for research on Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate could include further studies on its synthesis, reactions, and potential applications. For example, cycloalkanes and their derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds , so this could be a potential area of future research.
properties
IUPAC Name |
ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALCJMXBRTZKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B3009327.png)
![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)
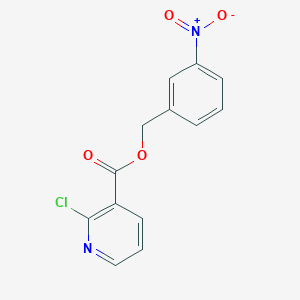
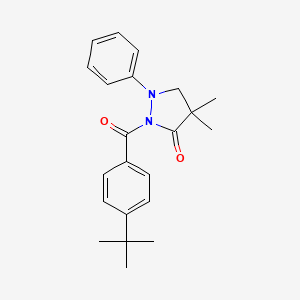
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3009333.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)
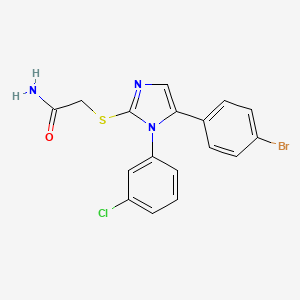
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B3009340.png)

